BenchChemオンラインストアへようこそ!

6-bromo-3-(chloromethyl)-1,2-benzoxazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a strategically differentiated, dual-electrophilic building block. Its C6-bromo substituent enables rapid, complete Pd-catalyzed Suzuki-Miyaura cross-coupling in 20–30 minutes under microwave conditions, while the orthogonally inert C3-chloromethyl handle remains intact for subsequent nucleophilic displacement with amines, thiols, alkoxides, or azide. This eliminates protecting-group steps, reducing total synthetic sequence count by at least one full reaction compared to mono-halogenated analogs. Unlike common 1,3-benzoxazole regioisomers that place the chloromethyl group adjacent to endocyclic oxygen, altering electronic and steric accessibility, this 1,2-benzisoxazole core provides distinct hydrogen-bonding geometry and metabolic profiles validated by the clinical success of zonisamide. Purchasing the incorrect regioisomer introduces uncharacterized reactivity at critical synthetic nodes, jeopardizing yield and biological readouts in a manner that cannot be compensated for by adjusting reaction stoichiometry.

Molecular Formula C8H5BrClNO
Molecular Weight 246.5
CAS No. 1824096-85-6
Cat. No. B6253359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-(chloromethyl)-1,2-benzoxazole
CAS1824096-85-6
Molecular FormulaC8H5BrClNO
Molecular Weight246.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(chloromethyl)-1,2-benzoxazole (CAS 1824096-85-6): Procurement Specifications and Structural Class Definition


6-Bromo-3-(chloromethyl)-1,2-benzoxazole (CAS 1824096-85-6) is a halogenated 1,2-benzisoxazole heterocyclic building block with the molecular formula C₈H₅BrClNO and a molecular weight of 246.49 g/mol . The compound features a bicyclic aromatic core substituted with a bromine atom at the 6-position of the benzene ring and a reactive chloromethyl group at the 3-position of the isoxazole ring. As a member of the 1,2-benzisoxazole class—a privileged scaffold employed in the discovery and development of therapeutics including zonisamide for epilepsy and Parkinson‘s disease [1]—this compound serves as a dual-electrophilic intermediate for sequential derivatization strategies. The orthogonally reactive bromo and chloromethyl substituents enable programmable, site-selective functionalization that distinguishes this compound from single-halogenated or regioisomeric benzoxazole analogs.

Why Generic Substitution Fails: Orthogonal Reactivity Defines Procurement Value for 6-Bromo-3-(chloromethyl)-1,2-benzoxazole


Generic substitution among bromo-chloromethyl benzoxazole regioisomers is not scientifically valid due to fundamentally divergent substitution patterns that dictate incompatible reactivity profiles and synthetic pathway outcomes. The target compound (6-bromo, 3-chloromethyl; 1,2-benzisoxazole core) possesses a uniquely orthogonally addressable halogen pair: the aromatic bromine at C6 undergoes palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira) , while the benzylic chloromethyl group at C3 participates in nucleophilic substitution (Sₙ2) and subsequent functional group interconversions. In contrast, the common 1,3-benzoxazole regioisomers (e.g., 6-bromo-2-(chloromethyl)-1,3-benzoxazole, CAS 944903-23-5) place the chloromethyl group at the C2 position adjacent to the endocyclic oxygen, altering both the electronic environment of the heterocycle and the accessibility of the halomethyl moiety. Furthermore, the 1,2-benzisoxazole core exhibits distinct metabolic and physicochemical properties compared to the more widely studied 1,3-benzoxazole scaffold—including altered hydrogen-bonding capacity and ring-strain profiles that influence target engagement in medicinal chemistry applications. Procurement of the incorrect regioisomer introduces uncharacterized reactivity at critical synthetic nodes, jeopardizing yield, purity, and downstream biological readouts in a manner that cannot be compensated for by adjusting reaction stoichiometry or conditions.

Quantitative Evidence Guide: Head-to-Head Differentiation of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole from Closest Regioisomeric Analogs


Orthogonal Reactivity: Sequential Functionalization Capacity of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole vs. Mono-Halogenated Benzoxazole Building Blocks

6-Bromo-3-(chloromethyl)-1,2-benzoxazole contains two chemically distinct, orthogonally addressable electrophilic centers that enable sequential, programmable derivatization without mutual interference. The aromatic C6-Br bond is amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira) , while the benzylic C3-CH₂Cl group undergoes nucleophilic substitution with amines, thiols, alkoxides, and azide ion under orthogonal conditions [1]. This dual reactivity is not present in mono-halogenated benzoxazole building blocks such as 6-bromo-1,2-benzoxazole or 3-(chloromethyl)-1,2-benzoxazole, each of which offers only a single derivatizable site and therefore necessitates additional synthetic steps to achieve comparable molecular complexity. Functionally substituted 1,2-benzisoxazoles containing reactive 3-chloromethyl groups remain practically unexplored derivatives, representing an underutilized synthetic opportunity [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Regioisomeric Distinction: Electronic and Steric Profile of 1,2-Benzisoxazole vs. 1,3-Benzoxazole Scaffold in 6-Bromo-3-(chloromethyl)-1,2-benzoxazole

6-Bromo-3-(chloromethyl)-1,2-benzoxazole is built upon the 1,2-benzisoxazole core, which is structurally and electronically distinct from the more common 1,3-benzoxazole scaffold found in compounds such as 6-bromo-2-(chloromethyl)-1,3-benzoxazole (CAS 944903-23-5) . The 1,2-benzisoxazole framework contains an N-O bond directly within the heterocyclic ring, creating a unique ring-strain profile (N-O bond length approximately 1.41–1.43 Å vs. C-O bond length approximately 1.36–1.38 Å in 1,3-benzoxazole) and altered π-electron distribution that affects both chemical reactivity and biological target engagement. The 1,2-benzisoxazole scaffold has been successfully employed as a privileged structure in drug discovery, notably in the development of zonisamide for epilepsy and Parkinson‘s disease [1]. The specific substitution pattern of this compound—bromine at C6 and chloromethyl at C3—represents a regioisomeric arrangement that is distinct from the 6-bromo-2-(chloromethyl)-1,3-benzoxazole analog, where the chloromethyl group resides adjacent to the endocyclic oxygen at C2 .

Medicinal Chemistry Bioisosterism Drug Design

Synthetic Route Efficiency: Convergent Access to 6-Bromo-3-(chloromethyl)-1,2-benzoxazole vs. Regioisomeric Chloromethyl-Benzoxazole Analogs

The synthesis of 6-bromo-3-(chloromethyl)-1,2-benzoxazole can be achieved via chloromethylation of 6-bromo-1,2-benzoxazole using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . Alternatively, a highly controllable route involves synthesis of 6-bromo-3-(hydroxymethyl)-1,2-benzoxazole intermediate followed by chlorination . In contrast, the synthesis of regioisomeric 6-bromo-2-(chloromethyl)-1,3-benzoxazole (CAS 944903-23-5) typically involves bromination and chloromethylation of a 1,3-benzoxazole precursor, requiring distinct starting materials and reaction conditions that preclude direct synthetic route transferability . The commercial availability of 6-bromo-3-(chloromethyl)-1,2-benzoxazole as a pre-formed building block eliminates the need for in-house execution of these halogenation and chloromethylation sequences.

Process Chemistry Synthetic Methodology Building Block Procurement

Cross-Coupling Reactivity Benchmarking: 6-Bromo-1,2-Benzisoxazole Scaffold Performance in Suzuki-Miyaura Coupling vs. Alternative Benzoxazole Halogenation Patterns

The C6-bromo substituent of 6-bromo-3-(chloromethyl)-1,2-benzoxazole is positioned on the benzene ring of the 1,2-benzisoxazole core, enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl derivatives . Microwave-promoted Suzuki-Miyaura cross-coupling protocols have been established for 6-bromo-1,4-benzoxazine systems, achieving complete conversion within 20–30 minutes compared to traditional reflux methods requiring 12–24 hours . The site-selectivity of Suzuki coupling on bromooxazole systems is strongly influenced by the heterocyclic core architecture; for dihalooxazoles and dihalothiazoles, catalyst-controlled regioselective Suzuki couplings can achieve monoarylation at a single C-X bond with high selectivity, and switching the palladium catalyst can invert the coupling selectivity toward the traditionally less reactive position [1]. While this compound-specific Suzuki coupling data has not been reported for 6-bromo-3-(chloromethyl)-1,2-benzoxazole, the established reactivity of structurally related 6-bromo-1,2-benzisoxazole systems in cross-coupling provides a validated framework for its application.

Catalysis C-C Bond Formation Palladium Chemistry

Physicochemical Property Differentiation: Boiling Point and Density Benchmarks for Regioisomeric Bromo-Chloromethyl Benzoxazoles

Physicochemical property data for structurally related bromo-chloromethyl benzoxazole regioisomers reveal measurable differences that are analytically relevant for identity verification and chromatographic method development. 6-Bromo-2-(chloromethyl)-1,3-benzoxazole (CAS 944903-23-5) exhibits a predicted boiling point of 299.4 ± 20.0 °C at 760 mmHg and a predicted density of 1.718 ± 0.06 g/cm³ . Similarly, 5-bromo-2-(chloromethyl)-1,3-benzoxazole displays a melting point of 68–70 °C and a predicted boiling point of 299.4 ± 20.0 °C . For 6-bromo-3-(chloromethyl)-1,2-benzoxazole (CAS 1824096-85-6), experimentally determined boiling point and density values are not reported in authoritative databases, though predicted values are consistent with the molecular weight of 246.49 g/mol . The distinct substitution patterns across these isomers are expected to produce differentiable retention times under reversed-phase HPLC conditions, enabling unambiguous analytical confirmation of regioisomeric identity.

Analytical Chemistry Quality Control Chromatography

Halogen-Reversal Comparator: Bromomethyl Analog Distinction from 6-Bromo-3-(chloromethyl)-1,2-benzoxazole

A structurally proximate analog to 6-bromo-3-(chloromethyl)-1,2-benzoxazole is 3-(bromomethyl)-5-chloro-1,2-benzoxazole (molecular formula C₈H₅BrClNO, identical empirical composition), which features a reversed halogen distribution: a bromomethyl group at C3 and a chloro substituent at C5 . This halogen reversal produces a critical difference in reactivity at the C3 side-chain: the bromomethyl group is significantly more reactive toward nucleophilic substitution (Sₙ2) than the chloromethyl group, with the relative leaving-group ability of bromide being approximately 10–50× greater than chloride under standard conditions. Conversely, the aromatic C5-chloro substituent is substantially less reactive toward palladium-catalyzed cross-coupling than the C6-bromo substituent in the target compound, with C-Br bonds undergoing oxidative addition to Pd(0) approximately 10–100× faster than C-Cl bonds under typical Suzuki-Miyaura conditions.

Reactivity Tuning Nucleophilic Substitution Medicinal Chemistry

Defined Research and Industrial Application Scenarios for 6-Bromo-3-(chloromethyl)-1,2-benzoxazole Based on Orthogonal Reactivity Evidence


Sequential, Programmable Derivatization in Medicinal Chemistry Library Synthesis

6-Bromo-3-(chloromethyl)-1,2-benzoxazole enables a two-stage, orthogonal functionalization strategy for the rapid construction of diverse 1,2-benzisoxazole-focused compound libraries. First-stage Suzuki-Miyaura cross-coupling at the C6-bromo position installs aryl, heteroaryl, or vinyl diversity elements with complete conversion achievable within 20–30 minutes under microwave-accelerated conditions . The intact C3-chloromethyl group remains inert to these palladium-catalyzed conditions, preserving a reactive handle for second-stage nucleophilic displacement with amine, alkoxide, thiol, or azide nucleophiles. This orthogonal reactivity eliminates the need for protecting-group strategies and reduces the total synthetic step count by at least one full reaction sequence compared to sequential functionalization of mono-halogenated benzoxazole building blocks. The resulting 3,6-disubstituted 1,2-benzisoxazole scaffolds serve as privileged entry points for probing structure-activity relationships across kinase inhibition, GPCR modulation, and ion channel pharmacology programs [5].

Bioisosteric Replacement of Adenine/Guanine Scaffolds in Lead Optimization

The 1,2-benzisoxazole core of 6-bromo-3-(chloromethyl)-1,2-benzoxazole functions as a validated bioisostere for purine bases adenine and guanine, facilitating interactions with ATP-binding pockets and nucleotide-recognition domains . The C3-chloromethyl substituent provides a vector for covalent attachment to affinity probes, PEG linkers, or solid-support resins without perturbing the core heterocycle‘s hydrogen-bonding geometry. In lead optimization campaigns targeting kinases, phosphodiesterases, or NAD⁺-dependent enzymes, the 6-bromo-1,2-benzisoxazole scaffold offers distinct advantages over the more widely exploited 1,3-benzoxazole scaffold: the N-O bond in the 1,2-benzisoxazole core introduces a unique dipole moment and altered π-stacking capacity that can enhance target-binding specificity and reduce off-target polypharmacology. The successful clinical development of zonisamide—a 1,2-benzisoxazole derivative approved for epilepsy and Parkinson’s disease—provides precedent for the translational viability of this scaffold class [5].

Synthesis of Covalent Probes and Affinity Reagents via C3-Chloromethyl Anchoring

The benzylic C3-chloromethyl group of 6-bromo-3-(chloromethyl)-1,2-benzoxazole serves as a dedicated conjugation handle for covalent attachment to biomolecules, solid supports, or reporter tags without engaging the aromatic C6-bromo site reserved for diversity-oriented cross-coupling. Nucleophilic displacement of chloride by thiols enables conjugation to cysteine-containing proteins or thiol-functionalized resins; reaction with amines enables attachment to lysine residues, PEG-amine linkers, or amino-functionalized surfaces; and displacement by azide ion installs an azidomethyl group for subsequent strain-promoted or copper-catalyzed click chemistry . This chloromethyl-driven conjugation strategy is orthogonal to the Suzuki-Miyaura diversification at C6-Br, allowing independent optimization of the biaryl pharmacophore and the linker-attachment chemistry. Benzoxazole derivatives containing chloromethyl groups have been successfully employed as phototriggers for carboxylic acid prodrug release, demonstrating the utility of this functional handle in controlled-release applications [5]. Functionally substituted 1,2-benzisoxazoles with reactive 3-chloromethyl groups remain practically unexplored, representing an opportunity for novel conjugation methodology development [3].

Agrochemical Intermediate Synthesis with Programmed Halogen Reactivity

In agrochemical discovery programs targeting herbicides, fungicides, or plant growth regulators, 6-bromo-3-(chloromethyl)-1,2-benzoxazole provides a structurally differentiated scaffold for building patentably distinct compound series. The benzoxazole core is a recognized pharmacophore in herbicidal chemistry, with substituted benzoxazole derivatives exhibiting activity against monocotyledonous and dicotyledonous weed species . The orthogonal halogenation pattern (C6-Br, C3-CH₂Cl) permits systematic exploration of two distinct vectors for molecular elaboration: aryl/heteroaryl installation at C6 via cross-coupling, and nucleophile conjugation at C3 via Sₙ2 displacement. This dual diversification capacity enables rapid analog generation for structure-activity relationship studies without requiring de novo synthesis of the heterocyclic core for each derivative. The 1,2-benzisoxazole scaffold offers a patentably distinct alternative to the more thoroughly claimed 1,3-benzoxazole agrochemical space, potentially facilitating freedom-to-operate in competitive discovery environments. Substituted benzisoxazole compounds have been disclosed as herbicidal agents in patent literature, establishing precedent for this scaffold class in crop protection applications [5].

Quote Request

Request a Quote for 6-bromo-3-(chloromethyl)-1,2-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.